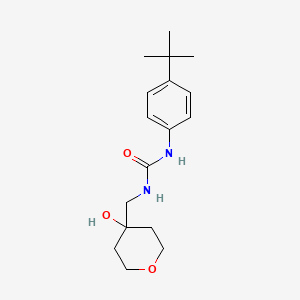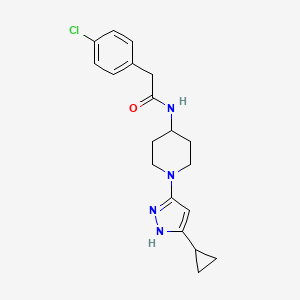![molecular formula C17H19FN4OS B2512245 2-Ethyl-5-((3-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-29-0](/img/structure/B2512245.png)
2-Ethyl-5-((3-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Ethyl-5-((3-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" is a heterocyclic molecule that appears to be a derivative of thiazolo[3,2-b][1,2,4]triazole. This class of compounds is known for its potential biological activities, which often include antimicrobial properties. The structure suggests the presence of a thiazolo[3,2-b]triazole core with a fluorophenyl group and a pyrrolidine moiety attached to it.
Synthesis Analysis
The synthesis of related thiazolo[3,2-a]pyrimidine and thiazolo[3,2-a]pyridine derivatives has been reported in the literature. For instance, a series of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives were synthesized in a one-pot reaction under solvent-free conditions from thiazol-2-amine, various aromatic benzaldehydes, and ethylacetoacetate . Similarly, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives were synthesized by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the 3-fluorophenyl and pyrrolidin-1-yl groups.
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-b][1,2,4]triazole derivatives is characterized by the presence of a fused thiazole and triazole ring system. The fluorophenyl group is likely to influence the electronic properties of the molecule due to the electronegativity of fluorine, while the pyrrolidin-1-yl group could add steric bulk and affect the molecule's conformation. The exact structure would need to be confirmed using spectroscopic techniques such as NMR and IR, as done for similar compounds .
Chemical Reactions Analysis
The reactivity of thiazolo[3,2-b][1,2,4]triazole derivatives can be diverse. For example, the amino-imino derivative of a related compound was used to synthesize new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . The presence of functional groups such as the ethyl group and the potential for nucleophilic substitution at the fluorophenyl site could allow for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the fluorophenyl group could increase the compound's lipophilicity, potentially affecting its solubility and membrane permeability. The pyrrolidin-1-yl group might contribute to the compound's basicity. The thiazolo[3,2-b][1,2,4]triazole core is likely to contribute to the compound's stability and could play a role in its biological activity. The exact properties would need to be determined experimentally through physic-chemical analysis, as has been done for related compounds .
Applications De Recherche Scientifique
Antimicrobial Activity
A significant application area for compounds structurally related to 2-Ethyl-5-((3-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is in the development of antimicrobial agents. Thiazolo[3,2-b][1,2,4]triazoles, in general, have been synthesized and evaluated for their potential in combating microbial infections. For instance, the synthesis and antimicrobial evaluation of novel thiazolo[3,2-b][1,2,4]triazole derivatives bearing pyridin-3/4-yl moieties demonstrated promising anti-inflammatory and antimicrobial activities, highlighting the therapeutic potential of such compounds in microbial infection management (Toma et al., 2017).
Anticancer Activity
Another crucial application area is in anticancer research, where derivatives of thiazolo[3,2-b][1,2,4]triazoles have been synthesized and tested for their efficacy against various cancer cell lines. The development of novel pyridine-thiazole hybrid molecules, for instance, has shown high antiproliferative activity against a panel of tumor cell lines, including carcinomas of colon, breast, lung, glioblastoma, and leukemia. These findings suggest a potential role for these compounds in cancer therapy, particularly due to their selective toxicity towards cancer cells (Ivasechko et al., 2022).
Antioxidant Properties
Compounds within this chemical family have also been investigated for their antioxidant properties, which are essential in mitigating oxidative stress associated with various chronic diseases, including neurodegenerative disorders and cancer. The protective effects of certain thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse brain and liver have been documented, indicating their potential as therapeutic agents in managing conditions related to oxidative stress (Aktay et al., 2005).
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications in various fields .
Mécanisme D'action
Target of action
The compound contains a pyrrolidine ring, which is a common structural motif in many bioactive molecules. Pyrrolidine derivatives have been known to interact with various targets, including enzymes and receptors .
Biochemical pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it might affect. Compounds with similar structures have been known to influence a variety of pathways, including signal transduction pathways .
Propriétés
IUPAC Name |
2-ethyl-5-[(3-fluorophenyl)-pyrrolidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS/c1-2-13-19-17-22(20-13)16(23)15(24-17)14(21-8-3-4-9-21)11-6-5-7-12(18)10-11/h5-7,10,14,23H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPRRLATQVBCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-((3-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2512162.png)
![3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one hydrochloride](/img/structure/B2512166.png)



![1,7-dimethyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2512173.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2512175.png)


![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2512180.png)
![N'-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanimidamide](/img/structure/B2512184.png)
![2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2512185.png)